5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c27-19-11-9-18(10-12-19)22-24-23(28-26(35-24)30-13-3-4-14-30)25(34)32(29-22)16-21(33)31-15-5-7-17-6-1-2-8-20(17)31/h1-2,6,8-12H,3-5,7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXVIWOBOALLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The thiazolo[4,5-d]pyridazinone scaffold is critical for bioactivity. Key analogs with modified cores include:
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Differences: Lacks the 5-(dihydroquinolinyl-oxoethyl) and 4-fluorophenyl substituents.
- Implications : Reduced steric bulk and altered electronic properties likely decrease target affinity compared to the queried compound .
Thieno[2,3-d]pyridazin-4(5H)-ones (e.g., 7-amino-5-(4-fluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one)
Substituent-Based Comparisons
Fluorophenyl Derivatives
| Compound | Substituent at Position 7 | Additional Substituents | Biological Relevance |
|---|---|---|---|
| Queried Compound | 4-Fluorophenyl | 5-(Dihydroquinolinyl-oxoethyl), 2-pyrrolidinyl | Enhanced lipophilicity and potential kinase inhibition via fluorine interactions |
| 5-(2,4-Difluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one | 2,4-Difluorophenyl | None | Increased metabolic stability but reduced solubility due to higher halogen content |
| 7-Amino-5-(4-fluorophenyl)thieno[2,3-d]pyridazin-4(5H)-one | 4-Fluorophenyl | 7-Amino group | Amino group introduces polar interactions but may reduce membrane permeability |
The 4-fluorophenyl group in the queried compound balances lipophilicity and target specificity compared to di- or non-fluorinated analogs .
Nitrogen-Containing Side Chains
- Pyrrolidinyl vs. Dihydroquinolinyl: Pyrrolidinyl (present in both queried compound and 7-phenyl analog): Enhances solubility but lacks the extended conjugation of dihydroquinolinyl.
Research Findings and Implications
- Bioactivity Trends: Fluorinated aryl groups and nitrogen-rich side chains correlate with improved kinase inhibition and cellular uptake in thiazolo/thieno-pyridazinones.
- Metabolic Stability: The dihydroquinolinyl group may reduce oxidative metabolism compared to simpler alkyl chains .
- Selectivity : The 4-fluorophenyl substituent likely minimizes off-target effects relative to bulkier halogenated analogs (e.g., 2,4-difluorophenyl in ).
Q & A
Q. Basic Research Focus
- Oncology : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO < 0.1% v/v) .
How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Systematically modify the 4-fluorophenyl, pyrrolidin-1-yl, or dihydroquinolinyl groups. For example:
- Replace pyrrolidine with piperidine to assess steric effects .
- Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to modulate receptor binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like EGFR or DNA topoisomerases .
- Data Analysis : Correlate substituent properties (Hammett σ, logP) with activity trends using multivariate regression .
How should researchers resolve contradictions in bioactivity data across different assays?
Q. Advanced Research Focus
- Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm absence of degradation products .
- Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
- Target Specificity : Perform counter-screens against unrelated enzymes/cell lines to rule out nonspecific effects .
Example : If inconsistent cytotoxicity arises, validate via apoptosis markers (Annexin V/PI staining) .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. Advanced Research Focus
- Disorder Modeling : Flexible groups (e.g., pyrrolidin-1-yl) may exhibit positional disorder. Use SHELXL’s PART instruction to refine occupancy .
- Twinned Data : For non-merohedral twinning, apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .
- Hydrogen Bonding : Assign restraints for H-atoms in SHELX to improve thermal parameter accuracy .
What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Q. Advanced Research Focus
- Pharmacokinetics :
- ADME : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) with LC-MS/MS plasma analysis .
- Metabolite ID : Employ UPLC-QTOF-MS to detect phase I/II metabolites .
- Toxicity :
- Acute toxicity in zebrafish embryos (LC) .
- Subchronic studies in mice (28-day) with histopathology and serum biochemistry .
How can solubility and formulation challenges be mitigated for in vivo studies?
Q. Advanced Research Focus
- Solubility Enhancement :
- Use co-solvents (Cremophor EL/PEG 400) or cyclodextrin complexes .
- Nanoformulation (liposomes or PLGA nanoparticles) for sustained release .
- Stability Testing : Monitor degradation under physiological pH (6.8–7.4) and light exposure via accelerated stability protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
